N6-(6-Aminohexyl)-FAD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(6-Aminohexyl)-flavin adenine dinucleotide is a modified form of flavin adenine dinucleotide, a coenzyme involved in various biochemical reactions. This compound features an aminohexyl group attached to the N6 position of the adenine moiety, which enhances its functionality in biochemical and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as n6-(6-aminohexyl)-atp and n6-(6-aminohexyl)-datp, are known to interact with various enzymes and proteins
Mode of Action
It can be inferred from the structure of the compound that it might interact with its targets through its amino group, which is attached via a 6-carbon linker at the n6-position of the purine base . This could potentially result in changes in the activity or function of the target proteins or enzymes.
Biochemical Pathways
Given the structural similarity to n6-(6-aminohexyl)-atp, it might be involved in similar pathways
Pharmacokinetics
It is known that n6-(6-aminohexyl)-datp is provided as a solution, suggesting it might be water-soluble
Result of Action
Based on the known effects of similar compounds, it might influence the activity or function of target proteins or enzymes
Action Environment
It is known that n6-(6-aminohexyl)-atp-biotin should be stored at -20 °c and can tolerate short term exposure to ambient temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(6-Aminohexyl)-flavin adenine dinucleotide typically involves the modification of flavin adenine dinucleotide through a series of chemical reactions. One common method includes the following steps:
Activation of Flavin Adenine Dinucleotide: Flavin adenine dinucleotide is first activated using a suitable reagent such as cyanogen bromide.
Attachment of Aminohexyl Group: The activated flavin adenine dinucleotide is then reacted with 6-aminohexylamine under controlled conditions to attach the aminohexyl group to the N6 position of the adenine moiety.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography to obtain pure N6-(6-Aminohexyl)-flavin adenine dinucleotide.
Industrial Production Methods
Industrial production of N6-(6-Aminohexyl)-flavin adenine dinucleotide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of flavin adenine dinucleotide are activated using cyanogen bromide or other suitable reagents.
Large-Scale Reaction: The activated flavin adenine dinucleotide is reacted with 6-aminohexylamine in large reactors under optimized conditions.
Industrial Purification: The product is purified using industrial-scale chromatography or other purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N6-(6-Aminohexyl)-flavin adenine dinucleotide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: As a coenzyme, it participates in redox reactions, facilitating the transfer of electrons in biochemical processes.
Substitution Reactions: The aminohexyl group can undergo substitution reactions with other chemical groups, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions. These reactions are conducted under controlled conditions to ensure selective modification of the aminohexyl group.
Major Products Formed
Oxidation-Reduction Reactions: The major products include reduced or oxidized forms of N6-(6-Aminohexyl)-flavin adenine dinucleotide, depending on the specific reaction conditions.
Substitution Reactions: The products vary based on the substituents introduced during the reaction, resulting in modified derivatives of N6-(6-Aminohexyl)-flavin adenine dinucleotide.
Scientific Research Applications
N6-(6-Aminohexyl)-flavin adenine dinucleotide has a wide range of applications in scientific research, including:
Chemistry: It is used as a coenzyme in various enzymatic reactions, facilitating the study of redox processes and enzyme kinetics.
Biology: The compound is employed in biochemical assays to investigate metabolic pathways and enzyme activities.
Medicine: N6-(6-Aminohexyl)-flavin adenine dinucleotide is used in medical research to study diseases related to metabolic dysfunctions and to develop potential therapeutic agents.
Industry: In industrial applications, it is utilized in the production of biosensors and bioelectronic devices due to its redox properties.
Comparison with Similar Compounds
Similar Compounds
N6-(6-Aminohexyl)-adenosine: Similar in structure but lacks the flavin moiety, limiting its redox capabilities.
N6-(6-Aminohexyl)-adenosine-5’-monophosphate: Contains a phosphate group instead of the flavin moiety, affecting its biochemical properties.
N6-(6-Aminohexyl)-coenzyme A: Another coenzyme with an aminohexyl group, but it participates in different metabolic pathways compared to flavin adenine dinucleotide.
Uniqueness
N6-(6-Aminohexyl)-flavin adenine dinucleotide is unique due to its combination of the flavin moiety and the aminohexyl group. This structure allows it to participate in a broader range of biochemical reactions, particularly redox processes, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
76748-73-7 |
---|---|
Molecular Formula |
C₃₃H₄₆N₁₀O₁₅P₂ |
Molecular Weight |
884.72 |
Synonyms |
Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine; Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.; Flavin N6-(6-aminohexyl)adenine Dinucleotide; |
Origin of Product |
United States |
Q1: What makes the synthesis of N6-(6-Aminohexyl)-FAD described in the paper an improvement over previous methods?
A1: The paper describes a novel synthesis of this compound [] that boasts improved efficiency. The researchers achieved this through a one-pot conversion of inosine to N-trifluoroacetyl protected N6-(6-aminohexyl)adenosine. This streamlined approach simplifies the synthesis process compared to previous multi-step methods. Additionally, the use of commercially available sodium riboflavin phosphate for coupling with the activated AMP derivative further enhances the efficiency and practicality of this synthetic route.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.